molecular formula C24H21N3O2 B7714283 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide

カタログ番号 B7714283
分子量: 383.4 g/mol
InChIキー: ZRDLZCSOTXADKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide, also known as HMN-214, is a small molecule that has been synthesized and studied for its potential therapeutic applications. This compound is a member of the isonicotinamide family, which has been extensively investigated for their pharmacological properties. HMN-214 has shown promise as an anti-cancer agent, and several studies have been conducted to explore its mechanism of action and potential applications in cancer treatment.

作用機序

The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide is not fully understood, but several studies have shed light on its potential targets and pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including cyclin-dependent kinases and topoisomerases. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been shown to have several biochemical and physiological effects in cancer cells. It has been found to induce DNA damage and inhibit DNA repair, which is thought to contribute to its anti-cancer properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has also been shown to inhibit the activity of several signaling pathways that are involved in cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been found to modulate the expression of several genes that are involved in cancer cell growth and survival.

実験室実験の利点と制限

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, there are also some limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide in lab experiments. Its synthesis can be complex and time-consuming, which may limit its availability for research purposes. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.

将来の方向性

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. One area of focus is the optimization of its synthesis and formulation, which could improve its availability and efficacy as a cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. This could help to identify patients who are most likely to benefit from treatment with N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. Additionally, there is ongoing research on the combination of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide with other anti-cancer agents, which could enhance its efficacy and reduce the risk of drug resistance. Finally, there is a need for further studies to elucidate the exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide, which could provide insights into its potential targets and pathways for cancer therapy.

合成法

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide involves several steps, starting with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and sodium borohydride to produce the intermediate 2-hydroxy-6-methylmethylaminomethylquinoline. This intermediate is then reacted with isonicotinic acid to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been optimized and several variations of the method have been reported in the literature.

科学的研究の応用

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been extensively studied for its potential anti-cancer properties. Several in vitro and in vivo studies have demonstrated that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide is effective in inhibiting the growth and proliferation of cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been found to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-4-3-5-21(13-16)27(24(29)18-8-10-25-11-9-18)15-20-14-19-12-17(2)6-7-22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDLZCSOTXADKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。